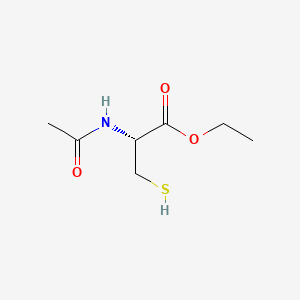

(R)-2-acétamido-3-mercaptopropanoate d'éthyle

Vue d'ensemble

Description

N-acétyl-L-cystéine éthylique : est un dérivé de l'acide aminé L-cystéine. C'est une forme estérifiée de la N-acétyl-L-cystéine, ce qui améliore sa perméabilité cellulaire et ses propriétés pharmacocinétiques. Ce composé a montré une large gamme d'effets biochimiques et physiologiques, y compris des propriétés antioxydantes, l'inhibition de la synthèse protéique et l'induction de l'apoptose .

Applications De Recherche Scientifique

La N-acétyl-L-cystéine éthylique a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme agent réducteur et précurseur pour la synthèse d'autres composés.

Biologie : Le composé est étudié pour ses propriétés antioxydantes et son rôle dans la protection cellulaire contre le stress oxydatif.

Médecine : La N-acétyl-L-cystéine éthylique est étudiée pour ses effets thérapeutiques potentiels dans des affections telles que les maladies neurodégénératives, les troubles hépatiques et les maladies respiratoires.

Industrie : Elle est utilisée dans la formulation de produits pharmaceutiques et de compléments alimentaires en raison de sa biodisponibilité et de ses propriétés pharmacocinétiques améliorées .

Mécanisme d'action

Le principal mécanisme par lequel la N-acétyl-L-cystéine éthylique exerce ses effets est l'augmentation des niveaux de glutathion. Le glutathion est un antioxydant crucial qui protège les cellules des dommages oxydatifs. La N-acétyl-L-cystéine éthylique est plus biodisponible que son composé parent, la N-acétyl-L-cystéine, ce qui permet une absorption et une utilisation plus efficaces par les cellules. Cela conduit à une augmentation de la synthèse de glutathion et à une meilleure défense cellulaire contre le stress oxydatif .

Mécanisme D'action

Target of Action

It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and other metabolic processes .

Mode of Action

As a cysteine derivative, it may interact with its targets in a manner similar to cysteine, participating in various biochemical reactions .

Biochemical Pathways

®-ethyl 2-acetamido-3-mercaptopropanoate, being a cysteine derivative, is likely involved in biosynthesis and may influence body metabolism and immunity

Result of Action

Given its structural similarity to cysteine, it may have similar effects, such as participating in protein synthesis and other metabolic processes .

Analyse Biochimique

Biochemical Properties

L-Cysteine, N-acetyl-, ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione, a tripeptide that acts as an antioxidant. L-Cysteine, N-acetyl-, ethyl ester helps in replenishing the intracellular glutathione pool, thereby enhancing the cell’s natural antioxidant defense mechanisms . Additionally, this compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are involved in maintaining the redox balance within cells . The esterification of the carboxyl group of L-cysteine increases its lipophilicity, allowing it to cross cell membranes more efficiently and exert its biochemical effects .

Cellular Effects

L-Cysteine, N-acetyl-, ethyl ester has been shown to have various effects on different types of cells and cellular processes. In retinal pigment epithelial cells, it increases cell viability under oxidative stress conditions by rapidly reacting with oxidizing agents . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of intracellular glutathione and other reactive oxygen species . Furthermore, L-Cysteine, N-acetyl-, ethyl ester has been observed to enhance the resistance of cells to oxidative stress, thereby protecting them from damage .

Molecular Mechanism

The molecular mechanism of action of L-Cysteine, N-acetyl-, ethyl ester involves several key interactions at the molecular level. This compound binds to and activates enzymes such as glutathione reductase and glutathione peroxidase, which play a crucial role in maintaining the redox balance within cells . By increasing the intracellular levels of reduced glutathione, L-Cysteine, N-acetyl-, ethyl ester enhances the cell’s antioxidant capacity and protects against oxidative damage . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the cellular response to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cysteine, N-acetyl-, ethyl ester have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Cysteine, N-acetyl-, ethyl ester is relatively stable under physiological conditions, allowing it to exert its effects over extended periods . The degradation of this compound can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings . Long-term studies have demonstrated that L-Cysteine, N-acetyl-, ethyl ester can provide sustained protection against oxidative stress and improve cellular function over time .

Dosage Effects in Animal Models

The effects of L-Cysteine, N-acetyl-, ethyl ester vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antioxidant defenses and improve cellular function without causing any adverse effects . At higher doses, L-Cysteine, N-acetyl-, ethyl ester may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity . These findings underscore the importance of carefully determining the appropriate dosage for therapeutic applications in animal models .

Metabolic Pathways

L-Cysteine, N-acetyl-, ethyl ester is involved in several metabolic pathways, including those related to glutathione metabolism and redox regulation. This compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are essential for maintaining the redox balance within cells . By replenishing the intracellular glutathione pool, L-Cysteine, N-acetyl-, ethyl ester enhances the cell’s antioxidant capacity and protects against oxidative damage . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of L-Cysteine, N-acetyl-, ethyl ester within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes via specific transporters and binding proteins, allowing it to reach its target sites within cells . The increased lipophilicity of L-Cysteine, N-acetyl-, ethyl ester enhances its ability to cross cell membranes and accumulate in specific cellular compartments . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules and exert its biochemical effects .

Subcellular Localization

The subcellular localization of L-Cysteine, N-acetyl-, ethyl ester plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it interacts with key biomolecules and exerts its effects . Targeting signals and post-translational modifications may influence the localization of L-Cysteine, N-acetyl-, ethyl ester, directing it to sites where it can enhance antioxidant defenses and protect against oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la N-acétyl-L-cystéine éthylique implique généralement l'estérification de la N-acétyl-L-cystéine. Ce processus peut être réalisé en faisant réagir la N-acétyl-L-cystéine avec de l'éthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle : Dans les environnements industriels, la production de N-acétyl-L-cystéine éthylique suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour optimiser le rendement et la pureté du produit. Les conditions de réaction sont soigneusement contrôlées pour garantir une qualité constante et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La N-acétyl-L-cystéine éthylique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines en milieu basique

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la N-acétyl-L-cystéine éthylique peut conduire à la formation de disulfures, tandis que la réduction peut produire des thiols .

Comparaison Avec Des Composés Similaires

Composés similaires :

N-acétyl-L-cystéine : Le composé parent de la N-acétyl-L-cystéine éthylique, connu pour ses propriétés antioxydantes et son utilisation dans le traitement du surdosage d'acétaminophène.

L-cystéine éthylique : Une autre forme estérifiée de la L-cystéine ayant des propriétés similaires mais une pharmacocinétique différente.

Glutathion : Un tripeptide qui agit comme un antioxydant majeur dans l'organisme, souvent comparé à la N-acétyl-L-cystéine éthylique en raison de son rôle dans la réduction du stress oxydatif

Unicité : La N-acétyl-L-cystéine éthylique se démarque par sa biodisponibilité et sa perméabilité cellulaire améliorées par rapport à la N-acétyl-L-cystéine. Cela en fait un antioxydant et un agent thérapeutique plus efficace, en particulier dans les affections où une absorption cellulaire rapide est cruciale .

Propriétés

IUPAC Name |

ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRAGNKRYVTCX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208249 | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-09-6 | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

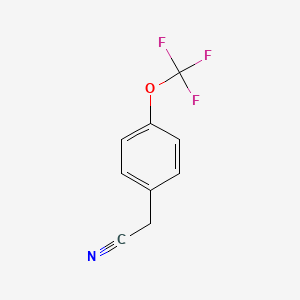

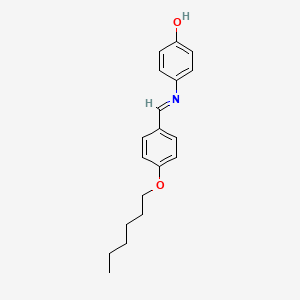

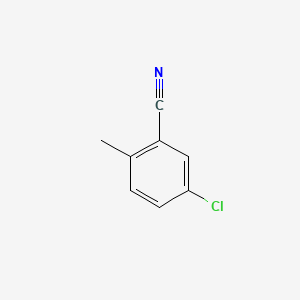

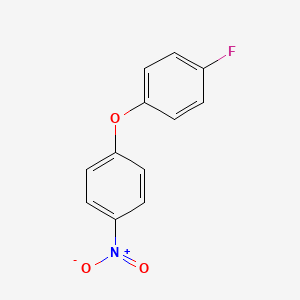

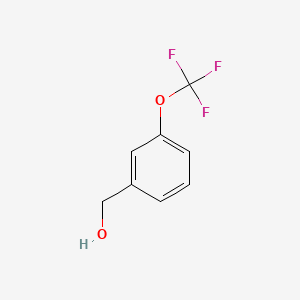

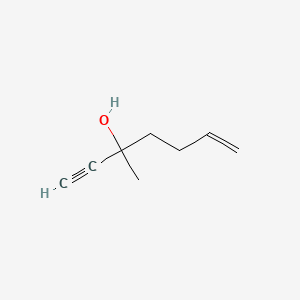

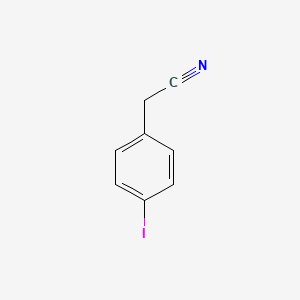

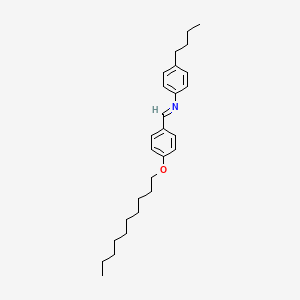

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.